![molecular formula C28H33N3O6S B4067504 2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)-N-(2-methylpropyl)benzamide](/img/structure/B4067504.png)
2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)-N-(2-methylpropyl)benzamide
Description
2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)-N-(2-methylpropyl)benzamide is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, a dimethoxyphenyl group, and a benzamide moiety
Properties
IUPAC Name |
2-[[2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetyl]amino]-N-(2-methylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O6S/c1-19(2)17-29-28(33)23-8-6-7-9-24(23)30-27(32)18-31(21-12-10-20(3)11-13-21)38(34,35)22-14-15-25(36-4)26(16-22)37-5/h6-16,19H,17-18H2,1-5H3,(H,29,33)(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIFMLHDLMFZJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NCC(C)C)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)-N-(2-methylpropyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the sulfonyl and glycine derivatives, followed by their coupling with the benzamide moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the dimethoxyphenyl group allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfonyl group, using reagents such as lithium aluminum hydride.
Substitution: The benzamide moiety can participate in substitution reactions, particularly nucleophilic substitutions, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)-N-(2-methylpropyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl and benzamide groups play crucial roles in binding to these targets, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar compounds include other sulfonyl and benzamide derivatives, such as:
- N-Cyclohexyl-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}(2-methylbenzyl)amino)butanamide
- 1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone
These compounds share structural similarities but differ in specific functional groups, which can influence their chemical reactivity and biological activity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.